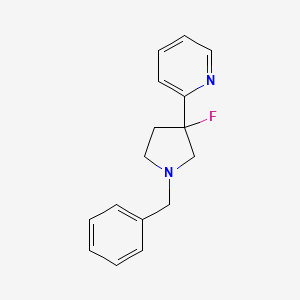

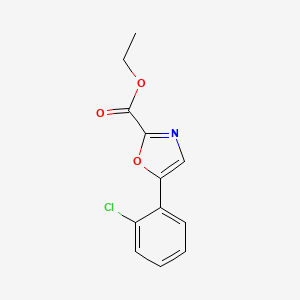

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol

説明

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol (AEPO) is an organic compound with a wide range of applications in the fields of medicine and chemistry. AEPO has been used in the development of drugs, as an intermediate in the synthesis of pharmaceuticals and as a reagent in the synthesis of other compounds. AEPO has also been used in the production of various materials and in the synthesis of new compounds.

科学的研究の応用

Chemical Modifications for Safety and Efficacy Improvement

Research into compounds with structural similarities to 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol often focuses on modifying chemical structures to enhance safety and efficacy for therapeutic applications. For instance, structural modifications in related compounds have been investigated to reduce mutagenic potential and drug-drug interactions, demonstrating the importance of chemical adjustments in developing safer pharmaceutical agents (C. Palmer et al., 2012).

Development of Supramolecular Reagents

The synthesis of bifunctional aromatic N-heterocycles, including aminopyridines, highlights their potential as supramolecular reagents. These compounds have applications in the development of new materials and chemical sensors, underscoring the versatility of aminopyridine derivatives in scientific research (C. Aakeröy et al., 2007).

Influence on Central Cholinergic System

Compounds structurally related to 1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol have been synthesized and found to significantly influence learning and memory processes in experimental animals, indicating a capacity to affect the central cholinergic system. This suggests potential research applications in neurological studies and drug development for cognitive disorders (É. S. Krichevskii et al., 2007).

Catalysis and Synthesis

The compound and its analogs have applications in catalysis, serving as intermediates in the synthesis of complex molecules. This demonstrates the utility of aminopyridine derivatives in facilitating chemical reactions, particularly in the synthesis of pharmacologically active molecules (E. Galenko et al., 2015).

Inhibition of FLAP

Research into similar compounds has led to the development of potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), with implications for treating inflammatory diseases. This illustrates the potential therapeutic applications of aminopyridine derivatives in addressing conditions like asthma (N. Stock et al., 2011).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a structural component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The optimization of potency and in vitro pharmacokinetic parameters has been reported for pyrrole carboxamide, a compound with a similar structure .

Result of Action

For instance, certain pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

特性

IUPAC Name |

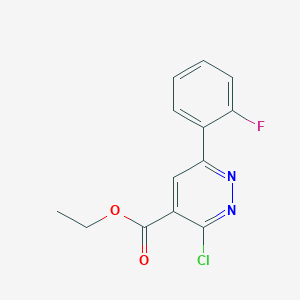

1-(5-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-10-7-14(6-9(10)15)11-4-3-8(12)5-13-11/h3-5,9-10,15H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRTXFWAQGDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

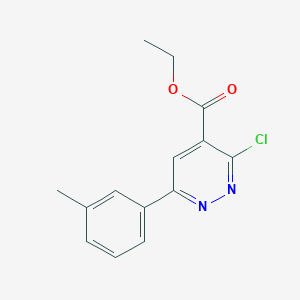

![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)